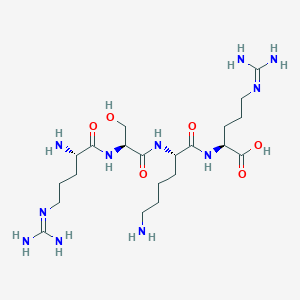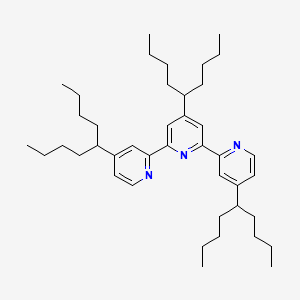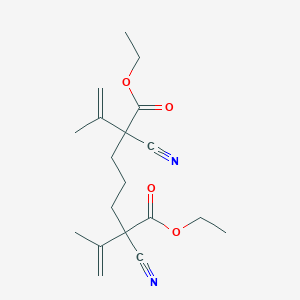![molecular formula C24H42O4S B12580076 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol CAS No. 634928-15-7](/img/structure/B12580076.png)
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol is an organic compound with the molecular formula C24H42O4S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is notable for its complex structure, which includes multiple ether linkages and a long alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps:
Etherification: The initial step involves the etherification of 4-hydroxyphenol with dodecyl bromide to form 4-(dodecyloxy)phenol.
Ethoxylation: This intermediate is then subjected to ethoxylation using ethylene oxide to introduce the ethoxy groups.
Thiol Addition: Finally, the thiol group is introduced through a reaction with ethanethiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Reduction: The compound can be reduced to break the ether linkages and form simpler alcohols and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted ethers.
Reduction: Alcohols and thiols.
Applications De Recherche Scientifique
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of thiol-based redox reactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol involves its ability to undergo redox reactions. The thiol group can participate in the formation and breaking of disulfide bonds, which is crucial in many biological processes. The ether linkages provide flexibility and solubility, making it a versatile compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-amine: Contains an amine group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol makes it unique compared to its analogs. Thiol groups are highly reactive and can form strong bonds with metals, making this compound particularly useful in applications requiring strong binding properties.
Propriétés
Numéro CAS |
634928-15-7 |
|---|---|
Formule moléculaire |
C24H42O4S |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
2-[2-[2-(4-dodecoxyphenoxy)ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C24H42O4S/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-12-14-24(15-13-23)28-20-19-25-17-18-26-21-22-29/h12-15,29H,2-11,16-22H2,1H3 |
Clé InChI |
SUPRHDHBFFHZGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)


![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
